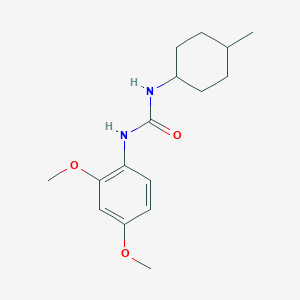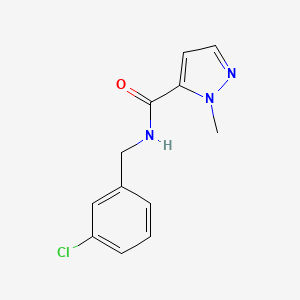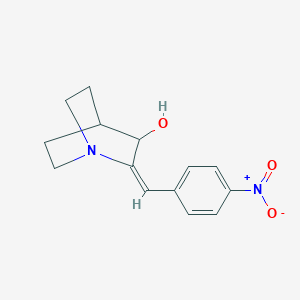![molecular formula C19H24N2O4S B5308976 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5308976.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine (known as DMPP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention due to its potential applications in scientific research. DMPP is a versatile compound that is used in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
DMPP acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to the receptor, DMPP activates the downstream signaling pathways, leading to the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression. The activation of the 5-HT2A receptor by DMPP has been shown to enhance cognitive function, improve mood, and reduce anxiety.
Biochemical and Physiological Effects:
DMPP has several biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and gene expression. DMPP has been shown to enhance cognitive function, improve mood, and reduce anxiety in animal models. It has also been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
DMPP has several advantages as a research tool, including its high selectivity and potency for the 5-HT2A receptor, which allows for the precise modulation of the receptor's function. DMPP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMPP has several limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
DMPP has several potential future directions for scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various neurological and psychiatric disorders. DMPP has been shown to have therapeutic potential for the treatment of schizophrenia, depression, and anxiety. Further research is needed to explore the full potential of DMPP in these areas. Another potential area of research is the development of new tools for studying the function of serotonin receptors, particularly the 5-HT2A receptor. DMPP has been used as a research tool for studying the function of the receptor, and further research is needed to develop more selective and potent agonists and antagonists for the receptor.
Synthesis Methods
DMPP can be synthesized through several methods, including reductive amination, condensation, and cyclization reactions. One of the most commonly used methods for synthesizing DMPP is the condensation reaction between 2,5-dimethoxybenzaldehyde and 2-methylphenylhydrazine, followed by the sulfonation of the resulting product with sulfuric acid. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
DMPP has been extensively used in scientific research due to its unique properties. It has been used as a tool for studying the function of serotonin receptors, particularly the 5-HT2A receptor. DMPP is a selective agonist of the 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, cognition, and perception. DMPP has also been used in the development of new drugs for the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-6-4-5-7-17(15)20-10-12-21(13-11-20)26(22,23)19-14-16(24-2)8-9-18(19)25-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMMNGHGVKHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-oxo-3-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5308919.png)

![N-[2-methyl-3-({[1-(2-thienyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5308932.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5308946.png)
![N-(2,4-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5308947.png)
![2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5308952.png)
![N,N-dimethyl-N'-{4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl}ethane-1,2-diamine](/img/structure/B5308959.png)
![1,3-dimethyl-7-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5308961.png)
![rel-(4aS,8aR)-6-(5-isopropyl-1,2,4-oxadiazol-3-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5308967.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5308969.png)
![2-methyl-4-(4-{[4-(trifluoromethyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5308974.png)